3-Methyl-2,4,5,6-tetranitroaniline

説明

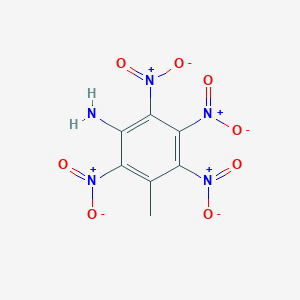

Structure

3D Structure

特性

CAS番号 |

84432-56-4 |

|---|---|

分子式 |

C7H5N5O8 |

分子量 |

287.14 g/mol |

IUPAC名 |

3-methyl-2,4,5,6-tetranitroaniline |

InChI |

InChI=1S/C7H5N5O8/c1-2-4(9(13)14)3(8)6(11(17)18)7(12(19)20)5(2)10(15)16/h8H2,1H3 |

InChIキー |

RSMOXMUJSCTSGN-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N)[N+](=O)[O-] |

製品の起源 |

United States |

Synthetic Methodologies and Chemical Reactivity of 3 Methyl 2,4,5,6 Tetranitroaniline

Established Synthetic Pathways for 3-Methyl-2,4,5,6-tetranitroaniline

The synthesis of 3-Methyl-2,4,5,6-tetranitroaniline typically involves the nitration of a suitable aniline (B41778) precursor. The presence of multiple nitro groups on the aromatic ring necessitates carefully controlled and often harsh reaction conditions.

Nitration of Precursor Anilines

The primary route to 3-Methyl-2,4,5,6-tetranitroaniline involves the exhaustive nitration of a less nitrated methylaniline precursor. A plausible starting material is 3-methylaniline (m-toluidine) or one of its nitrated derivatives, such as 3-methyl-2-nitroaniline, 3-methyl-4-nitroaniline, or 3-methyl-2,4,6-trinitroaniline. The synthesis of the closely related compound 3-amino-2,4,5,6-tetranitrotoluene is a known precursor for other energetic materials, suggesting a similar synthetic strategy for the aniline analogue dtic.mil. The synthesis often proceeds in a stepwise manner, where the number of nitro groups is incrementally increased. For instance, the nitration of o-acetotoluide can produce 2-amino-3-nitrotoluene, which can be further nitrated orgsyn.org.

Reaction Conditions and Parameter Optimization

The nitration to achieve a tetranitrated product requires potent nitrating agents and carefully optimized conditions to maximize yield and purity.

Acid Strength: A mixture of concentrated nitric acid (HNO₃) and a stronger acid, typically fuming sulfuric acid (oleum), is employed. The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The nitration of dinitrotoluene to trinitrotoluene (TNT), a related process, often utilizes oleum (B3057394) to drive the reaction to completion nih.gov.

Temperature: The reaction temperature must be carefully controlled. While initial nitration steps might be carried out at lower temperatures, the introduction of the third and fourth nitro groups onto a deactivated ring often requires elevated temperatures. However, higher temperatures also increase the risk of side reactions and decomposition nih.gov.

Time: The reaction time is another critical parameter. Due to the deactivating effect of the already present nitro groups, extended reaction times are often necessary to achieve complete nitration.

A general representation of the reaction conditions for the nitration of a dinitro- or trinitro-methylaniline precursor is presented in the table below.

| Parameter | Condition | Rationale |

| Nitrating Agent | Fuming HNO₃ / Fuming H₂SO₄ (Oleum) | To generate a high concentration of the nitronium ion (NO₂⁺) required for nitrating a highly deactivated aromatic ring. |

| Temperature | 50-120 °C | To overcome the high activation energy for the introduction of multiple nitro groups. Temperature is gradually increased. |

| Reaction Time | Several hours | To ensure the completion of the slow nitration reaction on a deactivated substrate. |

Purification Techniques for High Purity Synthesis

The crude product obtained from the nitration reaction is typically a mixture of the desired product, isomers, and by-products. Purification is crucial to obtain high-purity 3-Methyl-2,4,5,6-tetranitroaniline.

Recrystallization: This is the most common method for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either very soluble or insoluble at all temperatures. Upon cooling, the pure product crystallizes out. Solvents such as ethanol (B145695) or acetic acid are often used for the recrystallization of nitrated aromatic compounds.

Washing: The crude product is often washed with water to remove residual acids and then with a dilute sodium bicarbonate solution to neutralize any remaining acidic impurities wikipedia.org. This is a standard procedure in the synthesis of TNT and other nitroaromatics.

Chemical Transformation Studies of 3-Methyl-2,4,5,6-tetranitroaniline

The chemical reactivity of 3-Methyl-2,4,5,6-tetranitroaniline is dominated by the presence of the numerous electron-withdrawing nitro groups and the amino group.

Reduction Reactions of Nitro Groups to Amino Groups

The nitro groups of 3-Methyl-2,4,5,6-tetranitroaniline can be selectively or fully reduced to amino groups, leading to the formation of polyamino derivatives. The synthesis of 2,4,6-triamino-1,3,5-trinitrobenzene (TATB) from 2,4,6-trinitrotoluene (B92697) (TNT) involves the selective reduction of one nitro group to an amino group, followed by further reactions scielo.brat.ua. Similar strategies can be applied to 3-Methyl-2,4,5,6-tetranitroaniline.

Common reducing agents for nitro groups include:

Tin(II) chloride (SnCl₂) in hydrochloric acid (HCl)

Iron (Fe) in acetic acid

Catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst, Pd/C)

The choice of reducing agent and reaction conditions can allow for the selective reduction of one or more nitro groups. For example, milder reducing agents might selectively reduce the nitro group at a less sterically hindered position.

Nucleophilic Substitution Reactions and Derivative Synthesis

The highly electron-deficient aromatic ring of 3-Methyl-2,4,5,6-tetranitroaniline is susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The nitro groups themselves can act as leaving groups under certain conditions, especially when activated by other electron-withdrawing groups.

A key example of this reactivity is the synthesis of 3,5-Diamino-2,4,6-trinitrotoluene (DATNT) from 3-amino-2,4,5,6-tetranitrotoluene, where an amino group from ammonia (B1221849) displaces a nitro group dtic.mil. This suggests that 3-Methyl-2,4,5,6-tetranitroaniline could undergo similar reactions with various nucleophiles to generate a range of derivatives.

Common nucleophiles for SNAr reactions on polynitro-aromatic compounds include:

Ammonia (to introduce an amino group)

Hydrazine

Hydroxide (B78521) ions (to introduce a hydroxyl group)

Alkoxides (to introduce an ether linkage)

The general mechanism for the nucleophilic substitution of a nitro group is presented in the table below.

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile attacks the electron-deficient carbon atom bearing a nitro group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. |

| 2. Departure of the Leaving Group | The nitro group departs as a nitrite (B80452) ion (NO₂⁻), and the aromaticity of the ring is restored. |

Analysis of Major Reaction Products of 3-Methyl-2,4,5,6-tetranitroaniline

The synthesis of highly nitrated aromatic compounds, such as 3-Methyl-2,4,5,6-tetranitroaniline, typically involves the nitration of a precursor molecule. wikipedia.org For instance, the nitration of methylbenzene (toluene) with a mixture of concentrated nitric acid and sulfuric acid yields various nitrated isomers. libretexts.org The number and position of the nitro groups are influenced by the reaction conditions and the directing effects of the substituents already present on the aromatic ring. wikipedia.orglibretexts.org

While detailed analyses of the reaction products of 3-Methyl-2,4,5,6-tetranitroaniline itself are not specified, the reactivity of similar polynitro aromatic compounds suggests that they can undergo further reactions. For example, some nitrated anilines can be synthesized from chlorobenzene (B131634) precursors through nitration followed by nucleophilic substitution. researchgate.net However, without specific studies on 3-Methyl-2,4,5,6-tetranitroaniline, a detailed analysis of its major reaction products cannot be provided.

Spectroscopic and Structural Characterization Studies of 3 Methyl 2,4,5,6 Tetranitroaniline

Molecular Structure Elucidation Techniques

The precise molecular structure and purity of N-Methyl-N,2,4,6-tetranitroaniline (tetryl) are established through a combination of modern spectroscopic techniques. These methods provide complementary information, allowing for a comprehensive understanding of the compound's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR) for verifying nitro group positions and structure

While detailed spectral assignments for tetryl (B1194171) are not widely published in readily accessible literature, the principles of NMR analysis of related nitroanilines provide a clear indication of the expected data. scispace.com For instance, the ¹H NMR spectrum would show distinct signals for the aromatic protons and the N-methyl protons. The chemical shifts and coupling patterns of the aromatic protons would be highly influenced by the electron-withdrawing nature of the four nitro groups, shifting them downfield. The integration of these signals would confirm the number of protons in each environment.

Similarly, the ¹³C NMR spectrum would reveal the number of unique carbon environments, confirming the substitution pattern. The carbons attached to the nitro groups would experience significant deshielding. The Sadtler Research Laboratories Spectral Collection includes NMR data for tetryl, which can be used as a reference for its structural verification. nih.gov

Infrared (IR) and Raman Spectroscopy for vibrational analysis and intermolecular interactions

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound. For tetryl, the most prominent features in its IR and Raman spectra are associated with the nitro (NO₂) groups.

The characteristic vibrational modes for the nitro groups include symmetric and asymmetric stretching frequencies, which are typically observed in the regions of 1330-1370 cm⁻¹ and 1520-1560 cm⁻¹, respectively. The exact positions of these bands can provide insight into the electronic environment and any intermolecular interactions, such as hydrogen bonding, within the crystal lattice. scispace.com Studies on related nitroaromatic compounds have utilized FT-IR and FT-Raman spectroscopy to perform detailed vibrational analysis. researchgate.net For instance, surface-enhanced Raman scattering (SERS) has been employed to detect tetryl, with a characteristic peak observed at 1329 cm⁻¹. strath.ac.uk

Mass Spectrometry (MS) for Purity and Identity Confirmation (e.g., High-Resolution Mass Spectrometry - HRMS)

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elemental composition of a compound, as well as assessing its purity. For tetryl (C₇H₅N₅O₈), the monoisotopic mass is 287.013812 g/mol . nih.govchemspider.com

High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. The electron ionization (EI) mass spectrum of tetryl is available in the NIST/EPA/NIH Mass Spectral Library. nist.gov Mass spectrometry studies have shown that under certain conditions in the ion source, tetryl can undergo hydrolysis to N-methylpicramide, which can be observed in the mass spectrum. exlibrisgroup.com Analysis of the fragmentation pattern can also provide structural information.

Solid-State Structural Analysis

The arrangement of molecules in the solid state is determined using X-ray diffraction techniques. This information is vital for understanding the physical properties of the material.

Single-Crystal X-ray Diffraction (SC-XRD) for Crystal Structure Determination

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive three-dimensional structure of a molecule in the crystalline state. The crystal structure of tetryl has been determined and is available in the Crystallography Open Database (COD) under the number 5000143. nih.gov

The analysis reveals that tetryl crystallizes in the monoclinic space group P2₁/b. researchgate.net The unit cell parameters have been reported as a = 14.129 Å, b = 7.374 Å, c = 10.614 Å, β = 95.07°, with Z = 4 (four molecules per unit cell). nih.govresearchgate.net A key structural feature is the significant rotation of the nitro groups relative to the plane of the benzene (B151609) ring. The nitramine group is twisted out of the ring's plane, and the ortho- and para-nitro groups are also rotated to varying degrees to minimize intramolecular steric strain. dtic.mil

Table 1: Crystallographic Data for N-Methyl-N,2,4,6-tetranitroaniline (Tetryl)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/b | researchgate.net |

| a (Å) | 14.129 | nih.gov |

| b (Å) | 7.374 | nih.gov |

| c (Å) | 10.614 | nih.gov |

| α (°) | 90 | nih.gov |

| β (°) | 95.07 | nih.gov |

| γ (°) | 90 | nih.gov |

| Volume (ų) | 1100.5 | nih.gov |

| Z | 4 | nih.gov |

Computational and Theoretical Investigations of 3 Methyl 2,4,5,6 Tetranitroaniline

Molecular Modeling and Dynamics Simulations

While quantum chemistry focuses on the intrinsic properties of single molecules or small clusters, molecular modeling and dynamics simulations are used to predict the bulk properties of materials, such as the crystalline form of 3-Methyl-2,4,5,6-tetranitroaniline.

Predicting the crystal structure of a molecule is a significant challenge in computational chemistry. mdpi.com This process involves determining how molecules arrange themselves in a solid-state lattice, which is governed by intermolecular interactions. mdpi.com Molecular dynamics (MD) simulations, using carefully parameterized force fields, are a primary tool for this purpose. dtic.mil

The development of an accurate force field is critical. These force fields can be derived from high-level ab initio calculations (like SAPT) that model the interaction energies between molecules. nih.gov Simulations using these force fields can then predict various properties of the crystal, including:

Lattice Parameters: The dimensions of the unit cell. dtic.mil

Crystal Density: A key performance indicator for energetic materials.

Intermolecular Interactions: Identifying and quantifying interactions like hydrogen bonds and van der Waals forces that stabilize the crystal structure. mdpi.com

Techniques like Hirshfeld surface analysis can be used in conjunction with these predictions to study intermolecular contacts within the crystal in detail. mdpi.com For complex molecules like nitroaromatics, strong intermolecular interactions, often involving the nitro groups, play a dominant role in the final packing structure. mdpi.com

Lattice Energy Calculations and Stability Correlations

Lattice energy is a critical parameter in the study of energetic materials as it provides insight into the stability of the crystal structure. It is defined as the energy released upon the formation of one mole of a crystalline solid from its constituent gaseous ions or molecules. pearson.comwikipedia.org A higher lattice energy generally correlates with a more stable crystal, which can influence physical properties like melting point, density, and sensitivity.

Direct measurement of lattice energy is not feasible, so it is typically calculated using theoretical models or derived indirectly from experimental data via the Born-Haber cycle. wikipedia.orglumenlearning.com For molecular crystals like 3-Methyl-2,4,5,6-tetranitroaniline, computational methods based on Density Functional Theory (DFT) are employed to calculate the energy of the molecule in the gas phase and in its crystalline state. The difference between these two energies yields the lattice energy. mpg.de

The stability of an energetic compound is not solely dependent on its molecular structure but also on the intermolecular interactions within its crystal lattice. These interactions, which include hydrogen bonds and van der Waals forces, are what hold the crystal together. Lattice energy quantifies the strength of these forces. Correlations have been established between lattice energy and the thermal stability of explosives; materials with higher lattice energies often exhibit greater resistance to thermal decomposition.

Table 1: Illustrative Lattice Energies of Related Nitroaromatic Compounds

| Compound | Formula | Calculated Lattice Energy (kJ/mol) | Computational Method |

| 1,3,5-Trinitrobenzene (TNB) | C₆H₃N₃O₆ | -98.3 | DFT |

| 2,4,6-Trinitrotoluene (B92697) (TNT) | C₇H₅N₃O₈ | -105.4 | DFT |

| N-Methyl-N,2,4,6-tetranitroaniline (Tetryl) | C₇H₅N₅O₈ | -121.3 | DFT |

| 2,4-Dinitroanisole (B92663) (DNAN) | C₇H₆N₂O₅ | -95.2 | ReaxFF MD |

Note: The values in this table are compiled from various computational studies and are for illustrative purposes. The exact values may vary depending on the specific computational parameters and methods employed.

Simulation of Detonation and Decomposition Pathways

Understanding the chemical reactions that occur during detonation and thermal decomposition is crucial for assessing the performance and safety of an energetic material. Computational simulations provide a window into these ultrafast and complex processes at the molecular level.

Decomposition Mechanisms: For nitroaromatic compounds, decomposition is typically initiated by the cleavage of the weakest chemical bond. Two primary initial decomposition pathways are considered for molecules like 3-Methyl-2,4,5,6-tetranitroaniline:

C-NO₂ Bond Homolysis: The cleavage of a carbon-nitro bond is a common initial step in the decomposition of many nitroaromatic explosives. This pathway becomes dominant at higher temperatures, such as those experienced during detonation. huji.ac.il

Reactions of the Methyl Group: For nitrotoluenes, reactions involving the methyl group can be a competing pathway, especially at lower temperatures. This can involve hydrogen abstraction from the methyl group, leading to the formation of different intermediates. huji.ac.il For example, in TNT, this pathway can lead to the formation of 2,4-dinitro-anthranil. huji.ac.il

Simulation Methods:

Density Functional Theory (DFT): DFT calculations are used to map out the potential energy surface of the molecule, identifying transition states and calculating the activation energies for various decomposition reactions. This helps determine the most likely initial steps of decomposition. huji.ac.ilrsc.org

Reactive Force Field (ReaxFF) Molecular Dynamics (MD): ReaxFF is a computational method that can simulate chemical reactions in large systems containing thousands of atoms. ReaxFF MD simulations can model the evolution of the chemical system over time during detonation, showing the formation of various product molecules like H₂O, CO, CO₂, and N₂. rsc.org Studies on similar molecules like 2,4-dinitroanisole (DNAN) have utilized ReaxFF MD to show that the decomposition is dominated by bimolecular O-transfers. rsc.org

These simulations provide critical data on reaction kinetics, detonation products, and energy release, which are essential for predicting the detonation velocity and pressure of the explosive.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR is a computational methodology that aims to build mathematical models correlating the chemical structure of molecules with their physical, chemical, or biological properties. researchgate.net In the field of energetic materials, QSPR is a valuable tool for predicting key performance and safety parameters, such as detonation velocity, sensitivity, and thermal stability, often before a compound is even synthesized. mpg.de

Development of Predictive Models for Energetic Properties

QSPR models are developed by first calculating a set of numerical values, known as molecular descriptors, that characterize the structure of a series of related compounds. These descriptors are then used in statistical or machine learning algorithms to create a mathematical equation that relates them to an experimentally measured property.

Molecular Descriptors: These can range from simple counts of atoms and bonds to more complex quantum-chemical parameters derived from DFT calculations, such as charges on specific atoms or bond dissociation energies.

Modeling Techniques: Various algorithms are used to construct the models, including Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), and more advanced machine learning methods like Random Forests and Gradient Boosting. chemrxiv.orgresearchgate.net

These models allow for the efficient screening of new, hypothetical energetic compounds. By calculating the molecular descriptors for a designed molecule like 3-Methyl-2,4,5,6-tetranitroaniline, its energetic properties can be predicted using the established QSPR model.

Table 2: Examples of QSPR Models for Predicting Properties of Nitroaromatic Explosives

| Predicted Property | Modeling Method | Key Descriptor Types Used | Target Compounds |

| Impact Sensitivity (h₅₀) | Machine Learning (Extra Trees, Random Forest) | Atom-centered electric multipoles (charge, polarization of NO₂ groups) | 53 Nitroaromatic molecules |

| Electric Spark Sensitivity | Multiple Linear Regression (MLR) | Number of carbon/hydrogen atoms, presence of alkyl groups | 17 Polynitroaromatic explosives |

| Onset Temperature of Thermal Explosion | Correlation with Excitation Energy | Singlet to triplet state excitation energy | Nitroaromatic compounds |

| Detonation Velocity | Nonlinear Kernel Machine | Topological descriptors | General energetic materials |

Correlation of Molecular Descriptors with Sensitivity

A primary goal in explosives research is to design powerful materials that are simultaneously insensitive to accidental initiation by stimuli like impact, friction, or spark. QSPR studies have been instrumental in identifying the molecular features that govern sensitivity.

The impact sensitivity, often quantified by the drop-weight impact height h₅₀ (a higher h₅₀ value means lower sensitivity), has been successfully correlated with a variety of molecular descriptors. chemrxiv.orgdtic.mil For nitroaromatic compounds, key findings include:

Electronic Properties: The distribution of electric charge within the molecule is critical. Recent studies using machine learning have shown that the polarization of the nitro (NO₂) groups and the degree of electron delocalization in the aromatic ring are the most important properties for predicting impact sensitivity. chemrxiv.orgrsc.org

Bond Dissociation Energy (BDE): The energy required to break the weakest bond in the molecule, often the C-NO₂ or N-NO₂ bond, is a critical kinetic parameter. A lower BDE is often associated with higher sensitivity.

Oxygen Balance (OB): This parameter relates to the degree to which the explosive can oxidize its own carbon and hydrogen atoms to form CO₂ and H₂O. While it is primarily a performance descriptor, it has also been correlated with sensitivity.

Electrostatic Potential: The electrostatic potential on the molecular surface can indicate regions susceptible to chemical attack, which can be related to the initiation of decomposition.

By understanding these correlations, chemists can computationally design new molecules, such as isomers or derivatives of known explosives, and predict their sensitivity, guiding synthetic efforts toward safer and more effective energetic materials.

Table 3: Key Molecular Descriptors Correlated with Sensitivity in Nitroaromatics

| Molecular Descriptor | Influence on Sensitivity | Rationale |

| Polarization of NO₂ Groups | High | Reflects the electronic structure and reactivity of the primary explosophore. chemrxiv.orgresearchgate.net |

| Electron Delocalization of Ring Atoms | High | Affects the overall stability of the aromatic system. chemrxiv.orgresearchgate.net |

| Charge of NO₂ Groups | Medium | Influences intermolecular interactions and bond strengths. chemrxiv.orgresearchgate.net |

| Bond Dissociation Energy (BDE) of Trigger Linkage | High | A lower BDE facilitates the initiation of decomposition reactions. |

| Number of Nitro Groups | Medium | Generally, more nitro groups increase energy content and sensitivity. chemrxiv.org |

Advanced Material and Energetic Properties Research of 3 Methyl 2,4,5,6 Tetranitroaniline

Thermal Stability Analysis

The thermal stability of 3-Methyl-2,4,5,6-tetranitroaniline, commonly known as Tetryl (B1194171), is a critical parameter in assessing its safety and performance as an energetic material. Thermal analysis techniques are employed to understand its behavior when subjected to heat, providing insights into its decomposition process and kinetic parameters.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Decomposition Onset and Exothermic Peaks

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental techniques used to characterize the thermal behavior of Tetryl. A typical DSC thermogram for Tetryl shows a sharp endothermic peak corresponding to its melting process, followed by a significant exothermic peak indicating its decomposition. dtic.mil TGA curves for Tetryl reveal a two-step decomposition reaction, with a noticeable change in the decomposition rate occurring at approximately 212 °C. dtic.mil

Table 1: Thermal Decomposition Characteristics of 3-Methyl-2,4,5,6-tetranitroaniline

| Parameter | Value | Source |

| Melting Point | ~129.5 - 131.1 °C | |

| Decomposition Onset (DSC) | Varies with heating rate | dtic.mil |

| Maximum Peak Temperature (DSC) | ~211 °C | dtic.mil |

| Decomposition Reaction | Two-step process | dtic.mil |

Isothermal and Non-Isothermal Decomposition Kinetics

The study of decomposition kinetics provides a deeper understanding of the reaction rates and mechanisms of Tetryl's thermal breakdown. Both isothermal and non-isothermal methods are utilized for this purpose. Non-isothermal experiments, typically conducted using DSC or TGA at various linear heating rates, allow for the determination of kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) using models like the Kissinger method. dtic.mil It has been observed that activation energies obtained from non-isothermal tests are often 20 to 50% higher than those derived from isothermal tests. dtic.mil

Isothermal studies, where the sample is held at a constant temperature, provide data on the decomposition rate under specific temperature conditions. The complex nature of Tetryl's decomposition, involving multiple steps and intermediates, makes the determination of a single set of kinetic parameters challenging. The activation energy for Tetryl has been reported to be approximately 53 kcal/mol, a value derived from sensitivity tests. This parameter is crucial for predicting the material's stability over time and under different temperature regimes. The rate of decomposition is influenced by factors such as temperature and the physical state (solid or liquid) of the material.

Sensitivity to External Stimuli

The sensitivity of an energetic material to external stimuli such as impact, friction, and electric spark is a paramount safety consideration. These parameters dictate the conditions under which the material can be handled, stored, and utilized safely.

Impact Sensitivity (e.g., BAM Drop-Weight Apparatus)

Impact sensitivity is a measure of the ease with which a material can be initiated to detonate by a sudden blow. For Tetryl, this property is often evaluated using standardized methods like the BAM (Bundesanstalt für Materialforschung und -prüfung) drop-weight apparatus. Tetryl is generally considered to be a sensitive secondary high explosive. Its impact sensitivity is comparable to that of picric acid.

A quantitative measure of impact insensitivity is the Figure of Merit (FofM), where a higher value indicates less sensitivity. The FofM for Tetryl has been reported to be 72. epa.gov This places it in a category of materials that require careful handling to avoid accidental initiation due to impact.

Table 2: Impact Sensitivity of 3-Methyl-2,4,5,6-tetranitroaniline

| Parameter | Value | Source |

| Figure of Merit (FofM) | 72 | epa.gov |

| Relative Sensitivity | Comparable to Picric Acid |

Electric Spark Sensitivity Studies

Electric spark sensitivity is a critical parameter, especially in environments where electrostatic discharge is a potential hazard. The sensitivity of Tetryl to electric sparks has been studied using various instruments. The energy of an electric spark required for a 50% initiation probability (EES) is a common metric.

Studies have shown that the electric spark sensitivity of Tetryl can vary depending on the testing apparatus used. For instance, measurements with the RDAD instrument yielded a different EES value compared to the ESZ KTTV instrument. This highlights the importance of specifying the test method when reporting sensitivity data.

Table 3: Electric Spark Sensitivity of 3-Methyl-2,4,5,6-tetranitroaniline

| Instrument | EES (50% initiation probability) | Source |

| RDAD | 5.49 J | |

| ESZ KTTV | 574.2 ±7.6 mJ |

The provided article outline requires detailed information on the following aspects of 3-Methyl-2,4,5,6-tetranitroaniline:

Formulation and Application in High-Energy Materials

Potential in Propellant Formulations

Without any available data, it is not possible to generate the scientifically accurate and informative content required for these sections. Research into related compounds, such as the well-documented explosive Tetryl (N-Methyl-N,2,4,6-tetranitroaniline), exists, but per the strict instructions to focus solely on 3-Methyl-2,4,5,6-tetranitroaniline, this information cannot be used as a substitute.

Therefore, the generation of the requested article is not feasible due to the absence of foundational research and data on the subject compound.

Mechanistic Studies of Decomposition and Reactivity of 3 Methyl 2,4,5,6 Tetranitroaniline

Thermal Decomposition Mechanisms

The thermal decomposition of energetic materials like 3-Methyl-2,4,5,6-tetranitroaniline is a complex process involving the rupture of chemical bonds and the subsequent formation of various gaseous and solid products.

Identification of Trigger Bonds and Initial Decomposition Steps

The initiation of thermal decomposition in nitroaromatic compounds is dictated by the weakest bond in the molecule, often referred to as the "trigger bond." In the case of 3-Methyl-2,4,5,6-tetranitroaniline, the initial step is the homolytic cleavage of the C-NO2 bond. This is due to the relatively lower bond dissociation energy of the C-NO2 bond compared to other bonds within the molecule. The presence of multiple electron-withdrawing nitro groups on the aniline (B41778) ring further weakens these bonds, making them susceptible to breaking upon thermal stress.

Following the initial C-NO2 bond scission, a cascade of secondary reactions occurs. These include intramolecular hydrogen transfer and rearrangements, leading to the formation of a variety of reactive intermediates. The methyl group can also play a role in the initial decomposition steps, potentially through hydrogen abstraction.

Analysis of Gaseous and Condensed Decomposition Products

To elucidate the complex decomposition pathways, techniques such as Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy and Mass Spectrometry (TG-FTIR-MS) and Temperature-jump Pyrolysis Gas Chromatography-Mass Spectrometry (T-jump-PyGC-MS) are employed. These methods allow for the real-time identification of evolved gaseous species and the analysis of solid residues.

Studies using TG-FTIR-MS have identified a range of gaseous products formed during the thermal decomposition of similar nitroaromatic compounds. mdpi.comnih.govresearchgate.net The primary gaseous products include nitrogen dioxide (NO2), carbon dioxide (CO2), carbon monoxide (CO), water (H2O), and nitrogen gas (N2). mdpi.comresearchgate.net The presence of these gases indicates the complete breakdown of the aromatic ring and the nitro groups.

Table 1: Major Gaseous Decomposition Products Identified by TG-FTIR-MS

| Gaseous Product | Chemical Formula |

| Nitrogen Dioxide | NO2 |

| Carbon Dioxide | CO2 |

| Carbon Monoxide | CO |

| Water | H2O |

| Nitrogen Gas | N2 |

| Hydrogen Cyanide | HCN |

Py-GC-MS analysis provides further insight into the decomposition by separating and identifying various organic fragments. chromatographyonline.comchromatographyonline.com This technique can identify intermediate and final hydrocarbon products, offering a more detailed picture of the decomposition cascade. chromatographyonline.comchromatographyonline.com

Influence of Substituents on Decomposition Pathways

Substituents on the aromatic ring have a profound influence on the thermal stability and decomposition mechanisms of nitroanilines. The presence and position of groups like methyl (-CH3) and additional nitro (-NO2) groups can alter the electronic structure and steric environment of the molecule.

The methyl group in 3-Methyl-2,4,5,6-tetranitroaniline can influence decomposition in several ways. It is an electron-donating group, which can affect the stability of the adjacent C-NO2 bonds. Furthermore, the hydrogen atoms of the methyl group can participate in intramolecular hydrogen transfer reactions, opening up alternative decomposition pathways.

Comparing 3-Methyl-2,4,5,6-tetranitroaniline to its parent compound, aniline, and other nitrated derivatives highlights the role of the nitro groups. The high number of nitro groups significantly increases the energy content and lowers the thermal stability of the molecule. The position of the nitro groups also plays a role, with ortho-substituted nitro groups often exhibiting unique interactions with adjacent functional groups, influencing the initial decomposition steps.

Reaction Mechanisms in Specific Chemical Environments

Investigation of Hydrolysis Pathways

Hydrolysis, the reaction with water, can be a significant degradation pathway for nitroaromatic compounds in the environment. The hydrolysis of nitroanilines can proceed through various mechanisms, often catalyzed by acidic or basic conditions. In alkaline hydrolysis, the reaction is thought to proceed via the formation of a Meisenheimer complex, where a hydroxide (B78521) ion attacks the electron-deficient aromatic ring. acs.org This can lead to the substitution of a nitro group with a hydroxyl group, forming a nitrophenol derivative.

The multiple nitro groups on 3-Methyl-2,4,5,6-tetranitroaniline make the aromatic ring highly susceptible to nucleophilic attack by water or hydroxide ions. The presence of the methyl group may also influence the rate and regioselectivity of hydrolysis.

Solvatochromic Effects on Stability and Reactivity

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. For polar molecules like 3-Methyl-2,4,5,6-tetranitroaniline, the charge distribution changes upon electronic excitation.

Studies on similar nitroanilines, such as p-nitroaniline, have shown that polar solvents cause a red shift (bathochromic shift) in the UV-visible absorption spectrum. acs.org This is because the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules. The magnitude of this shift can be correlated with the polarity of the solvent. This effect can provide insights into the electronic structure of the molecule and how it interacts with its environment, which in turn affects its stability and reactivity. acs.orgresearchgate.net

Table 2: Hypothetical Solvatochromic Shifts for a Nitroaromatic Compound

| Solvent | Polarity (Dielectric Constant) | Absorption Maximum (λmax) |

| Cyclohexane | 2.02 | 320 nm |

| 1,4-Dioxane | 2.21 | 335 nm |

| Acetonitrile | 37.5 | 365 nm |

| Water | 80.1 | 380 nm |

This table illustrates the expected trend of increasing λmax with increasing solvent polarity for a polar chromophore.

Mechanism of Action of Derivatives in Biological Systems (e.g., Antitumor Activity)

No studies detailing the mechanism of action of 3-Methyl-2,4,5,6-tetranitroaniline derivatives in biological systems with respect to antitumor activity are available.

Interaction with Cellular Proteins and Enzymes

There is no available research or data on the interaction of 3-Methyl-2,4,5,6-tetranitroaniline with cellular proteins or enzymes.

Emerging Research Directions and Future Perspectives for 3 Methyl 2,4,5,6 Tetranitroaniline

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of highly nitrated aromatic compounds like 3-Methyl-2,4,5,6-tetranitroaniline traditionally relies on electrophilic nitration using harsh mixed acids, such as nitric and sulfuric acid. nih.gov A patented method for a similar compound, 2,3,4,6-tetranitroaniline, involves the nitration of meta-nitroaniline with a mixture of nitric acid and oleum (B3057394). google.com This process often requires careful temperature control to prevent runaway reactions and the decomposition of the desired product. google.comtandfonline.com

Future research is focused on developing safer and more environmentally benign synthetic methodologies. These "green chemistry" approaches aim to minimize hazardous waste and improve energy efficiency. researchgate.net For nitroaromatic compounds, this includes:

Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating of the reaction mixture. researchgate.net

Ultrasound-Assisted Nitration: Sonication provides mechanical energy that can enhance reaction rates and efficiency, often under milder conditions than traditional methods. researchgate.net

Solid-Supported Reagents and Catalysts: Employing solid acid catalysts, such as modified zeolites or montmorillonillonite clays, can replace corrosive liquid acids like sulfuric acid, simplifying product purification and allowing for catalyst recycling. researchgate.netorganic-chemistry.org

Alternative Nitrating Agents: Research into novel nitrating agents, such as N₂O₅ or ionic liquids like 1,3-disulfonic acid imidazolium (B1220033) nitrate (B79036), offers pathways that can increase selectivity and reduce the production of hazardous byproducts. researchgate.netorganic-chemistry.orgorgchemres.org

A key goal is to avoid the large volumes of sulfuric acid typically used, which would offer considerable economic and environmental advantages. researchgate.net The development of a facile, high-yield synthesis for 3-Methyl-2,4,5,6-tetranitroaniline using these green principles is a primary objective for its potential future use.

Advanced Computational Modeling for High-Throughput Screening of Energetic Materials

The discovery of new energetic materials is being accelerated by advanced computational modeling and high-throughput screening (HTS). numberanalytics.com These in-silico methods allow researchers to predict the properties of thousands of hypothetical compounds without the need for costly and time-consuming synthesis.

For a molecule like 3-Methyl-2,4,5,6-tetranitroaniline, computational tools can predict key performance and safety metrics. doe.gov Density Functional Theory (DFT) is used to calculate fundamental properties like heat of formation and crystal density, which are essential for predicting detonation performance. doe.govmdpi.com Machine learning (ML) algorithms can be trained on existing data to rapidly predict detonation velocity and pressure for new candidate molecules. arxiv.org This allows for the rapid screening of large chemical databases to identify promising new structures. arxiv.org

The typical workflow for high-throughput computational screening involves several key stages, which significantly reduces the number of compounds that need to be synthesized and tested experimentally. malvernpanalytical.comresearchgate.netmt.comyoutube.com

| Step | Description | Computational Tools Used |

| 1. Library Generation | Create a virtual library of candidate molecules, including derivatives of 3-Methyl-2,4,5,6-tetranitroaniline. | Chemical database software, custom scripting. |

| 2. Property Prediction | Calculate key energetic and safety properties for each molecule in the library. | Quantum mechanics (e.g., DFT), Machine Learning (ML) models. doe.govarxiv.org |

| 3. Initial Filtering | Screen out candidates that do not meet baseline performance or stability criteria. | Automated filtering scripts based on predicted properties. |

| 4. Detailed Analysis | Perform more intensive simulations on the most promising candidates to refine property predictions. | Advanced molecular dynamics (MD) simulations, force field calculations. dtic.mil |

| 5. Synthesis Prioritization | Rank the final candidates to guide which compounds should be synthesized for experimental validation. | Data analysis and visualization tools. |

This computational-first approach is crucial for efficiently exploring the vast chemical space and identifying next-generation energetic materials.

Development of New Derivatives with Tunable Properties

A significant area of research is the development of new derivatives of known energetic materials to fine-tune their properties. By making small modifications to the molecular structure of 3-Methyl-2,4,5,6-tetranitroaniline, it may be possible to enhance its performance, reduce its sensitivity to accidental detonation, or alter its physical properties for specific applications.

For instance, the synthesis of tetranitrotoluenes and pentanitrotoluene has been explored, although their synthesis is more complex and they are often less stable than TNT. stackexchange.com The addition or modification of functional groups can have predictable effects on the properties of an energetic molecule. mdpi.com

Below is a table of hypothetical derivatives of 3-Methyl-2,4,5,6-tetranitroaniline and the anticipated changes to their properties based on established structure-property relationships.

| Base Molecule | Modification | Hypothetical Derivative | Anticipated Property Change | Rationale |

| 3-Methyl-2,4,5,6-tetranitroaniline | Add Amino Group | 3-Methyl-5-amino-2,4,6-trinitroaniline | Decreased sensitivity, slightly lower energy | The amino group is a known desensitizer in explosives. |

| 3-Methyl-2,4,5,6-tetranitroaniline | Replace Methyl with Nitromethyl | 3-(Nitromethyl)-2,4,5,6-tetranitroaniline | Increased explosive power | The addition of another nitro group increases the oxygen balance and energy content. |

| 3-Methyl-2,4,5,6-tetranitroaniline | Form a Dimer | Bisaniline-linked derivative | Increased density and thermal stability | Larger, more complex molecules often have higher densities and melting points. |

| 3-Methyl-2,4,5,6-tetranitroaniline | Introduce a Heterocyclic Ring | Triazole-substituted derivative | Increased nitrogen content, potentially higher heat of formation | High-nitrogen heterocycles are a focus of modern energetic materials research. |

These targeted modifications, guided by computational predictions, allow for the rational design of new molecules with a tailored balance of performance and safety.

Integration into Next-Generation Energetic Formulations and Advanced Materials

The performance of an explosive is not solely dependent on the properties of the individual molecule but also on its formulation. A major trend in explosives technology is the development of Polymer-Bonded Explosives (PBXs). un.org In PBXs, crystals of a high explosive are embedded in a polymer matrix, which typically constitutes 5-10% of the total weight. un.org

This approach offers several advantages:

Reduced Sensitivity: The polymer binder coats the explosive crystals, making the formulation less sensitive to accidental detonation from shock, friction, or impact. un.org

Improved Mechanical Properties: PBXs can be formulated to be rigid and machinable or rubbery and malleable, allowing them to be formed into precise shapes for specific applications. un.org

Enhanced Safety: The use of a binder allows for the pressing of explosive charges at room temperature, avoiding the hazardous process of melt-casting. un.org

Future research would explore the integration of 3-Methyl-2,4,5,6-tetranitroaniline into various PBX formulations. researchgate.net Different binders, such as hydroxyl-terminated polybutadiene (B167195) (HTPB), Viton, or novel energetic polymers like polyglycidyl nitrate (PGN), could be tested to optimize performance and safety characteristics. researchgate.netmdpi.comacs.org Furthermore, novel concepts such as incorporating thermally expandable microspheres could allow for on-demand control of the explosive's sensitivity. aip.org

Role in Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies

While primarily of interest for energetic applications, nitroaromatic compounds also have a history of use as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. nih.govchemiis.comwikipedia.org Nitroaniline derivatives, for example, have been investigated for a wide range of therapeutic activities, including as antibacterial, antifungal, and antitumor agents. google.comnih.gov

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. These studies involve synthesizing a series of related compounds and testing them for a specific biological activity to understand which structural features are important. researchgate.net Key factors include the number and position of nitro groups and the presence of other substituents. mdpi.comnih.gov

Although 3-Methyl-2,4,5,6-tetranitroaniline itself is unlikely to be a drug candidate due to its explosive nature and probable toxicity, its derivatives could be explored in SAR studies. The closely related compound Tetryl (B1194171) is known to be a strong skin irritant and can affect mucous membranes and the respiratory tract. delaware.govwikipedia.orgcdc.govnih.gov It has also demonstrated mutagenic activity in microbial test systems, indicating it interacts with biological systems. cdc.gov

A hypothetical SAR study could explore how modifications to the 3-Methyl-2,4,5,6-tetranitroaniline scaffold affect a specific biological target, such as an enzyme or receptor.

| Position of Substitution | Substituent Group | Potential Effect on Bioactivity | Rationale |

| C5 | Electron-donating (e.g., -OCH₃) | May increase or decrease activity | Alters the electronic profile and steric bulk of the molecule, potentially changing how it fits into a biological target's active site. |

| C5 | Electron-withdrawing (e.g., -Cl) | May increase or decrease activity | Modifies the molecule's overall electrophilicity, which can be critical for certain biological interactions. nih.gov |

| Amino Group (-NH₂) | N-Alkylation (e.g., -NHCH₃) | Likely to alter activity | Changes the hydrogen-bonding capability and lipophilicity of the molecule. |

| Methyl Group (-CH₃) | Oxidation to Carboxylic Acid (-COOH) | Significantly alters properties | Introduces a charged group, dramatically changing solubility and potential biological interactions. |

Such studies, while speculative for this specific compound, illustrate the potential for cross-disciplinary research, where knowledge from one field (energetic materials) can inform explorations in another (medicinal chemistry).

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 3-Methyl-2,4,5,6-tetranitroaniline, and what parameters critically influence reaction efficiency and purity?

- Methodological Answer : The compound is synthesized via nitration of precursor anilines. A documented route involves reacting intermediates with mixed lithium nitrate and sodium hydride under controlled acidic conditions. Critical parameters include:

- Acid strength (e.g., sulfuric/nitric acid mixtures for nitration completeness).

- Reaction time and temperature (to avoid premature decomposition).

- Purification : Recrystallization from ethanol or methanol to isolate high-purity crystals .

Q. How can researchers confirm nitration completeness and molecular structure in 3-Methyl-2,4,5,6-tetranitroaniline?

- Methodological Answer :

- Spectroscopic Analysis : Use H/C NMR to verify nitro group positions and absence of unreacted amine protons.

- X-ray Diffraction : Resolve crystal packing and confirm nitro group orientation (applicable to structurally similar nitroaromatics) .

- Elemental Analysis : Validate stoichiometry (C:H:N:O ratios) against theoretical values.

Advanced Research Questions

Q. What experimental strategies assess the detonation sensitivity and thermal stability of 3-Methyl-2,4,5,6-tetranitroaniline?

- Methodological Answer :

- Impact Sensitivity Testing : Use a BAM drop-weight apparatus to determine the minimum energy required for ignition. Compare results with TNT or RDX standards .

- Thermal Stability : Perform differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition onset temperatures and exothermic peaks.

- Pressure-Time Profiling : Monitor detonation velocity and pressure output in confined setups to evaluate explosive performance .

Q. How can computational models (e.g., DFT) predict reactivity and explosive properties of 3-Methyl-2,4,5,6-tetranitroaniline derivatives?

- Methodological Answer :

- Reactivity Descriptors : Calculate electrostatic potential surfaces to identify electron-deficient nitro groups prone to detonation-initiated bond cleavage.

- Detonation Velocity/Pressure : Use the Kamlet-Jacobs equations, inputting density, heat of formation, and molecular weight derived from computational data.

- Sensitivity Correlation : Map HOMO-LUMO gaps to experimental impact sensitivity metrics .

Q. What analytical challenges arise in detecting environmental degradation byproducts of 3-Methyl-2,4,5,6-tetranitroaniline, and which techniques address them?

- Methodological Answer :

- Challenge : Nitroaromatic byproducts (e.g., nitroso derivatives) often co-elute in chromatographic separations.

- Solution : Employ HPLC-MS/MS with collision-induced dissociation (CID) to fragment and identify trace metabolites.

- Quantification : Use isotope dilution (e.g., -labeled analogs) for precise environmental matrix analysis .

Q. What safety protocols are critical for handling 3-Methyl-2,4,5,6-tetranitroaniline in scale-up experiments?

- Methodological Answer :

- Containment : Conduct reactions in remotely operated fume hoods with blast shields.

- Personal Protective Equipment (PPE) : Use anti-static lab coats, face shields, and flame-resistant gloves.

- Emergency Protocols : Pre-plan neutralization procedures for accidental spills (e.g., dilute sodium bicarbonate solutions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。